molecular formula C45H86O6 B12295519 Glyceryl Tri(tetradecanoate-13,13,14,14,14-d5)

Glyceryl Tri(tetradecanoate-13,13,14,14,14-d5)

Cat. No.: B12295519
M. Wt: 738.3 g/mol
InChI Key: DUXYWXYOBMKGIN-NLBPYYKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glyceryl Tri(tetradecanoate-13,13,14,14,14-d5) is a deuterated triglyceride, where the hydrogen atoms at specific positions in the tetradecanoate chains are replaced with deuterium. This compound is often used as a reference standard in various analytical applications due to its stable isotope labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glyceryl Tri(tetradecanoate-13,13,14,14,14-d5) typically involves the esterification of glycerol with deuterated tetradecanoic acid. The reaction is usually carried out under acidic or basic conditions, with catalysts such as sulfuric acid or sodium hydroxide to facilitate the esterification process .

Industrial Production Methods

Industrial production of Glyceryl Tri(tetradecanoate-13,13,14,14,14-d5) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated tetradecanoic acid and glycerol, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Glyceryl Tri(tetradecanoate-13,13,14,14,14-d5) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glyceryl Tri(tetradecanoate-13,13,14,14,14-d5) is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Glyceryl Tri(tetradecanoate-13,13,14,14,14-d5) in biological systems involves its incorporation into lipid metabolic pathways. The deuterium labeling allows for precise tracking of the compound through various biochemical processes, providing insights into lipid absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glyceryl Tri(tetradecanoate-13,13,14,14,14-d5) is unique due to its specific deuterium labeling pattern, which provides distinct advantages in analytical applications. Its shorter carbon chain compared to other deuterated triglycerides makes it particularly useful for studying shorter-chain lipid metabolism .

Properties

Molecular Formula

C45H86O6

Molecular Weight

738.3 g/mol

IUPAC Name

2,3-bis(13,13,14,14,14-pentadeuteriotetradecanoyloxy)propyl 13,13,14,14,14-pentadeuteriotetradecanoate

InChI

InChI=1S/C45H86O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-43(46)49-40-42(51-45(48)39-36-33-30-27-24-21-18-15-12-9-6-3)41-50-44(47)38-35-32-29-26-23-20-17-14-11-8-5-2/h42H,4-41H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2

InChI Key

DUXYWXYOBMKGIN-NLBPYYKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC([2H])([2H])C([2H])([2H])[2H])OC(=O)CCCCCCCCCCCC([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.